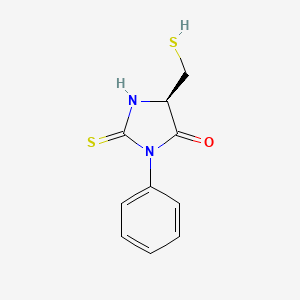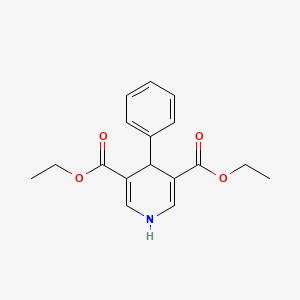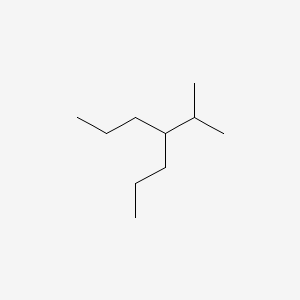
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is a complex organic compound that belongs to the class of imidazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one typically involves multi-step organic reactions. One common method might include the condensation of a phenyl-substituted amine with a thiocarbonyl compound under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: The phenyl group or the sulfur atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the phenyl ring or sulfur atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Compounds with imidazolidinone structures have been studied for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be determined by the compound’s structure and the biological system it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidinones: Other compounds in this class with different substituents.
Thioamides: Compounds with similar sulfur-containing functional groups.
Phenyl-substituted heterocycles: Compounds with phenyl groups attached to various heterocyclic structures.
Uniqueness
(5R)-3-Phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one is unique due to its specific stereochemistry and the presence of both phenyl and sulfur-containing groups. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
51782-70-8 |
|---|---|
Fórmula molecular |
C10H10N2OS2 |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
(5R)-3-phenyl-2-sulfanylidene-5-(sulfanylmethyl)imidazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS2/c13-9-8(6-14)11-10(15)12(9)7-4-2-1-3-5-7/h1-5,8,14H,6H2,(H,11,15)/t8-/m0/s1 |
Clave InChI |
SYBIURCWIDMROI-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CS |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)
![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)


![2-[3-(2-Nitrophenyl)-2-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14638280.png)



![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)


